molecular formula C7H11FO2 B1252986 trans-4-Fluorocyclohexanecarboxylic Acid CAS No. 95233-41-3

trans-4-Fluorocyclohexanecarboxylic Acid

Cat. No.: B1252986
CAS No.: 95233-41-3
M. Wt: 146.16 g/mol
InChI Key: IUMDEBKXOXPBEX-UHFFFAOYSA-N
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Description

trans-4-Fluorocyclohexanecarboxylic Acid: is an organic compound with the molecular formula C₇H₁₁FO₂ It is a fluorinated derivative of cyclohexanecarboxylic acid, where the fluorine atom is positioned at the trans-4 position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorocyclohexanecarboxylic Acid typically involves the fluorination of cyclohexanecarboxylic acid. One common method is the direct fluorination of cyclohexanecarboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve high-pressure hydrogenation of trifluoromethyl benzoic acid under a W-2 type framework nickel catalyst . This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: trans-4-Fluorocyclohexanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

trans-4-Fluorocyclohexanecarboxylic Acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-4-Fluorocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanecarboxylic Acid: The non-fluorinated parent compound.

    trans-4-Chlorocyclohexanecarboxylic Acid: A chlorinated analogue.

    trans-4-Bromocyclohexanecarboxylic Acid: A brominated analogue.

Uniqueness: trans-4-Fluorocyclohexanecarboxylic Acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its non-fluorinated or halogenated analogues.

Properties

IUPAC Name

4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDEBKXOXPBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-41-3
Record name 4-fluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Fluorocyclohexanecarboxylic Acid
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trans-4-Fluorocyclohexanecarboxylic Acid
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trans-4-Fluorocyclohexanecarboxylic Acid
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Customer
Q & A

Q1: What is the significance of trans-4-fluorocyclohexanecarboxylic acid in PET imaging with 18F-FCWAY?

A1: this compound (trans-4-FC) is a major metabolite of 18F-FCWAY, a PET radioligand designed to visualize serotonin 5-HT1A receptors in the brain [, ]. The formation of trans-4-FC through defluorination of 18F-FCWAY presents a challenge in PET imaging. This is because the accumulation of radioactive fluoride, a byproduct of defluorination, in the skull leads to spillover contamination, obscuring the signal from the target receptor in the brain [].

Q2: How does disulfiram impact the metabolism of 18F-FCWAY and improve PET imaging?

A2: Disulfiram, an inhibitor of the cytochrome P450 enzyme CYP2E1, has been shown to effectively reduce the defluorination of 18F-FCWAY in humans []. By inhibiting CYP2E1, disulfiram decreases the formation of trans-4-FC and consequently reduces radioactive fluoride accumulation in the skull. This results in a cleaner signal from 18F-FCWAY binding to 5-HT1A receptors in the brain, enhancing the visualization of these receptors []. This suggests that disulfiram, or other CYP2E1 inhibitors, could be valuable tools in improving the sensitivity and accuracy of PET imaging using radioligands susceptible to defluorination.

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